molecular formula C14H13NO2S B3047103 Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate CAS No. 13533-34-1

Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate

Cat. No.: B3047103
CAS No.: 13533-34-1
M. Wt: 259.33 g/mol
InChI Key: UUSZEESQASLVQW-UHFFFAOYSA-N
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Description

Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate is a synthetic organic compound featuring a benzoate ester core substituted with a thiophene-derived imine group. These compounds are typically synthesized via nucleophilic substitution or condensation reactions, often involving coupling of amines or heterocyclic aldehydes to ethyl 4-aminobenzoate precursors .

Properties

IUPAC Name

ethyl 4-(thiophen-2-ylmethylideneamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c1-2-17-14(16)11-5-7-12(8-6-11)15-10-13-4-3-9-18-13/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSZEESQASLVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30313433
Record name ethyl 4-(thiophen-2-ylmethylideneamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13533-34-1
Record name NSC270074
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(thiophen-2-ylmethylideneamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30313433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate typically involves the condensation of ethyl 4-aminobenzoate with thiophene-2-carbaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorinating agents under acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of ethyl 4-(thiophen-2-ylmethylideneamino)benzoate typically involves the reaction of 4-aminobenzoic acid derivatives with thiophenes under specific conditions to yield the desired product. The compound features a benzoate moiety linked to a thiophene ring through an imine functional group, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, research published in the Royal Society of Chemistry highlighted that compounds with similar structures demonstrated potent effects against both Gram-positive and Gram-negative bacteria . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. A study focusing on structurally related benzoate compounds demonstrated their ability to inhibit pro-inflammatory cytokines in vitro, suggesting that this compound may modulate inflammatory responses effectively . This property could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is pivotal for optimizing the efficacy of this compound. Modifications to the thiophene ring or the benzoate group can significantly influence biological activity. For example, alterations in substituents on the thiophene ring have been correlated with enhanced antimicrobial potency .

Antitubercular Activity

A notable case study involved the evaluation of similar compounds targeting Mycobacterium tuberculosis. The findings suggested that derivatives of this compound could serve as lead compounds for developing new antitubercular agents due to their ability to inhibit essential enzymes involved in mycobacterial survival .

Local Anesthetic Potential

Another area of investigation is the compound's potential as a local anesthetic. Research on related benzoate compounds has indicated that modifications can lead to significant local anesthetic effects, making it a candidate for further exploration in pain management therapies .

Conclusion and Future Perspectives

This compound presents a promising avenue for research in medicinal chemistry due to its multifaceted biological activities. Future studies should focus on:

  • Optimizing Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating the precise mechanisms underlying its antimicrobial and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate involves its interaction with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of ethyl 4-(thiophen-2-ylmethylideneamino)benzoate, highlighting differences in substituents, synthesis, and applications:

Compound Name Substituent Synthesis Method Key Properties/Applications Reference
Ethyl 4-(5-allyl-6-methyl-2-phenylpyrimidin-4-yl-amino)benzoate Pyrimidine ring Condensation of pyrimidine derivatives with ethyl 4-aminobenzoate PDE4 inhibitor; coplanar aromatic rings (3.92° dihedral angle) enhance stacking interactions
Ethyl 4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoate Pyridine-pyrimidine hybrid Hydrazine-mediated coupling in ethanol (87°C, 20 h) Intermediate for hydrazine-carboxamide derivatives; moderate yields (52–68%)
Ethyl 4-(dimethylamino)benzoate Dimethylamino group Esterification of 4-(dimethylamino)benzoic acid Co-initiator in resin cements; higher reactivity than methacrylate analogs
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate Fluorinated benzoyl group Amide coupling with 2-fluorobenzoyl chloride Enhanced electronic effects via fluorine; potential bioactivity due to halogenation
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate Boronate ester Suzuki-Miyaura coupling precursor Intermediate for cross-coupling reactions in drug synthesis
Ethyl 4-(2-chloropyrimidin-4-yl)benzoate Chloropyrimidine Nucleophilic substitution on chloropyrimidine Leaving group for further functionalization (e.g., in kinase inhibitors)

Key Structural and Functional Comparisons:

Fluorine () and chlorine () substituents exert electron-withdrawing effects, altering reactivity and binding affinity. Boronate esters () enable further synthetic modifications via cross-coupling, a feature absent in thiophene-based derivatives.

Biological Activity: Pyrimidine-containing analogs () exhibit phosphodiesterase 4 (PDE4) inhibition, likely due to planar aromatic systems mimicking nucleotide substrates. Thiophene’s sulfur atom may target enzymes with metal-cofactor interactions (e.g., cysteine proteases). Ethyl 4-(dimethylamino)benzoate () demonstrates superior performance in polymer chemistry, suggesting that the target compound’s thiophene group could similarly enhance material properties like thermal stability.

Synthetic Accessibility: Most analogs are synthesized via amide or imine coupling (), implying that the target compound could be prepared through a Mannich-type reaction between ethyl 4-aminobenzoate and thiophene-2-carbaldehyde.

Crystallographic Trends :

  • Pyrimidine derivatives () exhibit near-coplanar aromatic systems (dihedral angles <10°), which may stabilize crystal packing. Thiophene’s larger atomic radius could subtly distort planarity, affecting solubility or melting points.

Biological Activity

Ethyl 4-(thiophen-2-ylmethylideneamino)benzoate is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thiophene ring, an amino group, and an ester functional group. The synthesis typically involves the reaction of ethyl 4-aminobenzoate with thiophene-2-carboxaldehyde under acidic conditions to yield the target compound. The reaction can be summarized as follows:

Ethyl 4 aminobenzoate+Thiophene 2 carboxaldehydeEthyl 4 thiophen 2 ylmethylideneamino benzoate\text{Ethyl 4 aminobenzoate}+\text{Thiophene 2 carboxaldehyde}\rightarrow \text{Ethyl 4 thiophen 2 ylmethylideneamino benzoate}

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that derivatives of thiophene compounds demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 20 µg/mL, indicating potent activity compared to standard antibiotics .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In vitro studies using human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), showed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were reported to be around 15 µM for MCF-7 cells, suggesting moderate cytotoxicity .

The mechanism through which this compound exerts its biological effects is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in targeted cells. This oxidative stress triggers apoptotic pathways, including the activation of caspases and the release of cytochrome c from mitochondria .

Data Table: Biological Activity Summary

Activity Target IC50/MIC Reference
AntimicrobialStaphylococcus aureus5 µg/mL
Escherichia coli20 µg/mL
AntitumorMCF-7 (Breast Cancer)15 µM
HeLa (Cervical Cancer)18 µM

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics like penicillin. This suggests potential for use in combination therapies .

Case Study 2: Cancer Cell Line Studies

A recent investigation focused on the compound's effect on apoptosis in MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound led to increased Annexin V positivity, indicating early apoptotic changes. Additionally, Western blotting showed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic Bcl-2 proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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